molecular formula C10H15NO3 B3029548 2-Amino-2-(3,5-dimethoxyphenyl)ethanol CAS No. 696598-77-3

2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Cat. No.: B3029548
CAS No.: 696598-77-3
M. Wt: 197.23
InChI Key: XWXNGXAJTYOQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral β-amino alcohol derivative with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol (CAS: 696598-88-6) . It features a 3,5-dimethoxyphenyl group attached to a secondary amino ethanol backbone, making it structurally distinct due to the electron-donating methoxy substituents at the 3- and 5-positions of the aromatic ring. This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing β-blockers or chiral ligands in asymmetric catalysis . Available in research-grade quantities (e.g., 100 mg to 250 mg), it is stored at room temperature and requires solvent optimization for experimental use .

Properties

IUPAC Name

2-amino-2-(3,5-dimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNGXAJTYOQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666865
Record name 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696598-77-3
Record name 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Aromatic Ring CAS Number Molecular Weight Key Applications/Notes Source
2-Amino-2-(3,5-dimethoxyphenyl)ethanol 3,5-dimethoxy 696598-88-6 197.23 g/mol Chiral synthesis, β-blocker R&D CymitQuimica
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 2,5-dimethoxy 3600-87-1 197.23 g/mol Cardiovascular drug impurity Mikromol
2-Amino-2-(3,4-dichlorophenyl)ethanol 3,4-dichloro 188586-38-1 216.10 g/mol Halogenated bioactive analogue Literature

Key Findings :

  • Positional Isomerism : The 3,5-dimethoxy derivative exhibits higher steric hindrance and electron density compared to the 2,5-dimethoxy isomer, influencing its reactivity in nucleophilic substitutions and receptor binding .
  • Halogenated Analogues : Chloro-substituted derivatives (e.g., 3,5-dichloro) show reduced solubility in polar solvents compared to methoxy variants due to decreased polarity, making them less favorable for aqueous-phase reactions .

Non-Amino Ethanol Derivatives

Table 2: Ethanol-Based Dimethoxyphenyl Compounds

Compound Name Functional Groups CAS Number Molecular Weight Applications Source
2-(3,5-Dimethoxyphenyl)ethanol Hydroxyethyl, no amino group Not provided ~182.21 g/mol Organic synthesis intermediate CymitQuimica
2-(3,4-Dimethoxyphenyl)ethanol Hydroxyethyl, no amino group Not provided ~182.21 g/mol Flavor/fragrance precursors Literature

Key Findings :

  • These compounds are more commonly used in industrial applications (e.g., polymer additives) rather than pharmaceuticals .

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